molecular formula C5H7ClO3 B13999241 5-Chloro-5-oxopentanoic acid CAS No. 73801-05-5

5-Chloro-5-oxopentanoic acid

Cat. No.: B13999241
CAS No.: 73801-05-5
M. Wt: 150.56 g/mol
InChI Key: AKRGLPCOXCYKNF-UHFFFAOYSA-N
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Description

5-Chloro-5-oxopentanoic acid (CAS 73801-05-5) is a valuable chemical intermediate in organic synthesis. This compound, with the molecular formula C5H7ClO3 and a molecular weight of 150.56 g/mol, serves as a versatile building block for the preparation of more complex molecules . Its structure, featuring both a carboxylic acid and an acid chloride functional group, makes it a reactive and useful precursor in various research applications. This compound is a key raw material and intermediate in the development of pharmaceuticals, agrochemicals, and dyestuff . Researchers utilize its bifunctional reactivity for synthetic transformations. As a related example, the methyl ester derivative of this compound, Methyl 5-chloro-5-oxovalerate, is explicitly noted for its use as an important raw material in these fields . Please note that this product is intended for research purposes only and is not for human or veterinary use. Handling and Storage: This reagent is moisture-sensitive and reacts with water . It must be stored away from moisture and oxidizing agents under a dry inert gas. Always refer to the Safety Data Sheet for detailed handling and hazard information.

Properties

IUPAC Name

5-chloro-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO3/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRGLPCOXCYKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619455
Record name 5-Chloro-5-oxopentanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60619455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73801-05-5
Record name 5-Chloro-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for the Chemical Synthesis of 5 Chloro 5 Oxopentanoic Acid

Retrosynthetic Analysis and Precursor-Based Strategies for 5-Chloro-5-oxopentanoic Acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For 5-chloro-5-oxopentanoic acid, this approach reveals several viable precursor-based strategies.

Convergent and Linear Synthesis Pathways from Defined Chemical Feedstocks

The synthesis of 5-chloro-5-oxopentanoic acid can be approached through both linear and convergent strategies. uniurb.itscholarsresearchlibrary.com A linear synthesis involves the sequential modification of a starting material, while a convergent synthesis joins several independently prepared fragments at a late stage. uniurb.itscholarsresearchlibrary.comresearchgate.net

A common linear approach starts with glutaric acid. Glutaric acid can be converted to glutaric anhydride (B1165640), which is then reacted with a chlorinating agent like thionyl chloride to yield the desired product. grafiati.comwhiterose.ac.uk Another linear route involves the esterification of 5-oxopentanoic acid with methanol (B129727) to form methyl 5-oxopentanoate, which can then be chlorinated.

Starting MaterialSynthesis TypeKey IntermediatesReagents
Glutaric AcidLinearGlutaric anhydrideThionyl chloride grafiati.comwhiterose.ac.uk
5-Oxopentanoic AcidLinearMethyl 5-oxopentanoateMethanol, Chlorinating agent
Pyridine (B92270), Glutaryl chlorideConvergentQuinolizidine (B1214090) coreMethanol acs.org
N-Boc 6-chloro-2-aminopyridineConvergentTetrahydropyrido[2,3-b]azepine, 3-aryl-5-oxopentanoic acidWittig reaction reagents researchgate.netacs.org

Chemo- and Regioselective Functionalization Approaches for γ-Keto Acid Formation

The formation of the γ-keto acid structure is a critical step in the synthesis of 5-chloro-5-oxopentanoic acid and its analogs. Achieving high chemo- and regioselectivity is essential to avoid the formation of unwanted byproducts.

One strategy involves the rhodium-catalyzed addition of β-ketoacids to alkynes, which yields γ,δ-unsaturated ketones with excellent branched selectivity. nih.gov Enzymatic approaches have also been developed for the synthesis of γ-keto arenes, demonstrating high regioselectivity. nih.gov For instance, the combination of peroxygenase-catalyzed C-H bond oxidation and Old Yellow Enzyme-catalyzed reduction can produce γ-keto arenes with up to 100% regioselectivity. nih.gov

Furthermore, photoredox catalysis offers a single-step synthesis of γ-ketoacids from α-ketoacids and maleic anhydrides through a dual decarboxylative coupling. organic-chemistry.org Gold-catalyzed hydration of 3-alkynoates provides another efficient route to γ-keto esters. researchgate.net

Catalytic Innovations in the Preparation of 5-Chloro-5-oxopentanoic Acid

Recent advances in catalysis have provided more efficient and selective methods for the synthesis of acyl chlorides and related carbonyl compounds, which are key functionalities in 5-chloro-5-oxopentanoic acid.

Transition Metal-Mediated Transformations for Carbon-Halogen and Carbonyl Introduction

Transition metal catalysis plays a significant role in modern organic synthesis, including the formation of carbon-halogen and carbonyl bonds. researchgate.net Transition-metal-catalyzed acylation reactions using acyl chlorides are a classic method for constructing functional acyl compounds. researchgate.net Palladium, rhodium, and iridium catalysts are commonly used for transformations involving acid chlorides. researchgate.net For example, visible-light photoredox catalysis combined with nickel catalysis has been used for the cross-coupling of acyl chlorides with potassium alkoxymethyltrifluoroborates to synthesize α-alkoxyketones. acs.org

The direct synthesis of acyl chlorides from carboxylic acids can be achieved using reagents like oxalyl or thionyl chloride. researchgate.net Transition metal-free methods have also been developed, such as the reaction of α-oxo acid chlorides with organostannanes to produce 1,2-diketones. acs.org

Organocatalytic Systems for Enhanced Selectivity in 5-Chloro-5-oxopentanoic Acid Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective reaction conditions. rsc.org Lewis base organocatalysts, such as tertiary amines and N-heterocyclic carbenes (NHCs), can activate carboxylic acids and their derivatives towards various transformations. rsc.org

For instance, the combination of organocatalysis and a substoichiometric amount of an activating agent allows for the direct preparation of amides from carboxylic acids and amines under mild, open-air conditions. researchgate.net Organocatalytic systems have also been employed for the enantioselective α-fluorination of aliphatic acyl chlorides. mdpi.com Furthermore, organocatalyzed photoelectrochemistry enables the generation of acyl radicals from formamides and aldehydes, which can then participate in various C-H functionalization reactions. acs.org The use of simple organocatalysts like diethylcyclopropenone can facilitate the nucleophilic substitution of alcohols to form alkyl chlorides. organic-chemistry.org

Sustainable Synthesis Protocols for 5-Chloro-5-oxopentanoic Acid

The development of sustainable synthetic methods is a growing area of focus in chemistry. For the synthesis of 5-chloro-5-oxopentanoic acid and its precursors, several green chemistry approaches have been explored.

Enzymatic methods, as mentioned earlier, offer high stereoselectivity and operate under mild, environmentally friendly conditions. nih.govsmolecule.com The use of biocatalysts can reduce the need for harsh reagents and solvents. nih.gov Additionally, solvent-free synthesis conditions represent a significant advancement in green chemistry. smolecule.com For example, the Stobbe condensation has been performed under solvent-free conditions at room temperature. researchgate.net

The development of catalytic methods that utilize earth-abundant metals or are metal-free contributes to the sustainability of chemical processes. frontiersin.org Photoredox catalysis, often employing visible light, provides a greener alternative to traditional methods that require high energy input or toxic reagents. organic-chemistry.orgacs.org

Solvent-Minimization and Alternative Reaction Media in Synthesis

The move towards greener synthesis protocols for 5-chloro-5-oxopentanoic acid involves a critical re-evaluation of solvent use. Traditional syntheses frequently employ chlorinated solvents like dichloromethane (B109758) (CH2Cl2) or ethers like tetrahydrofuran (B95107) (THF). mdpi.com While these solvents are effective for dissolving reactants and facilitating the reaction, they contribute significantly to the process's environmental footprint through volatile emissions and disposal challenges.

Solvent-Free and Solvent-Minimized Approaches: A significant advancement in green chemistry is the development of solvent-free reaction conditions. sigmaaldrich.com Research has shown that some reactions for creating acid chlorides can be conducted without any organic solvent, using the neat reactants, which drastically reduces waste and eliminates the need for solvent recovery systems. researchgate.net While specific examples for 5-chloro-5-oxopentanoic acid are emerging, the principle has been successfully applied to analogous syntheses, suggesting a viable pathway for investigation. researchgate.net For instance, the reaction of carboxylic acids with bis-(trichloromethyl) carbonate (BTC) can be optimized to run efficiently with only a catalytic amount of N,N-dimethylformamide (DMF), significantly reducing the bulk solvent required. jcsp.org.pk

Alternative Reaction Media: Deep Eutectic Solvents (DESs): Deep Eutectic Solvents (DESs) are emerging as promising alternative reaction media. rsc.org These solvents are typically mixtures of a quaternary ammonium (B1175870) salt, like choline (B1196258) chloride, and a hydrogen bond donor, such as carboxylic acids or urea. acs.orgacs.orgmdpi.com They possess desirable properties like low vapor pressure, high thermal stability, and the ability to dissolve a wide range of reactants. rsc.org Furthermore, many DESs are prepared from natural, biodegradable components, enhancing their sustainability profile. rsc.orgmdpi.com The acidic or basic nature of DESs can be tuned by selecting the appropriate components, which can also provide catalytic activity. rsc.org The use of a DES formed from choline chloride and a carboxylic acid could provide a suitable medium for the chlorination of glutaric anhydride, potentially enhancing reaction rates and simplifying product isolation. acs.orglatech.edu

Table 1: Comparison of Solvents in Acyl Chloride Synthesis | Method/Reagent | Solvent System | Conditions | Observations | Reference | | :--- | :--- | :--- | :--- | :--- | | Glutaric Anhydride + Oxalyl Chloride | Dichloromethane (CH2Cl2) | 0 °C to room temp., 2h | Standard laboratory procedure; uses volatile chlorinated solvent. | mdpi.com | | Glutaric Anhydride + Thionyl Chloride | Toluene | Heated to ~85 °C | Industrial method; uses aromatic hydrocarbon solvent. | google.com | | Benzoic Acid + BTC/DMF | Tetrahydrofuran (THF) | 50 °C, 6h | Optimized with catalytic DMF, reducing bulk solvent need. | jcsp.org.pk | | Various Acids + Phosgene (B1210022)/DMF | N/A (Solvent-free potential) | 40 °C to 150 °C | Process designed to minimize byproducts and recover HCl. | google.com | | General Concept | Deep Eutectic Solvents (e.g., Choline Chloride:Urea) | Variable | Potential green alternative to conventional organic solvents. rsc.orgmdpi.com |

Atom-Economical and Waste-Reducing Methodologies for 5-Chloro-5-oxopentanoic Acid Production

Atom economy is a core principle of green chemistry that assesses the efficiency of a chemical reaction by measuring how many atoms from the reactants are incorporated into the final desired product. Traditional methods for synthesizing 5-chloro-5-oxopentanoic acid often have poor atom economy.

The conventional reaction of glutaric anhydride (C₅H₆O₃) with thionyl chloride (SOCl₂) produces 5-chloro-5-oxopentanoic acid (C₅H₇ClO₃) but also generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. Similarly, using oxalyl chloride ((COCl)₂) generates carbon dioxide (CO), carbon monoxide (CO), and HCl. These byproducts represent wasted atoms and contribute to environmental and safety concerns.

Catalytic Approaches: A key strategy to improve atom economy and reduce waste is the shift from stoichiometric reagents to catalytic systems. thieme-connect.de The development of catalysts that can facilitate the chlorination of carboxylic acids or anhydrides using a more benign chlorine source would be a significant advancement. For example, processes using phosgene in the presence of a catalyst like dimethylformamide (DMF) have been developed to ensure the full utilization of chlorine and the economic recovery of HCl, which is free from other contaminants like CO. google.com While phosgene itself is highly toxic, the principle of catalytic conversion to improve atom economy is central. Future research may focus on developing solid, reusable catalysts that can activate glutaric anhydride for reaction with a chlorine source, minimizing waste and simplifying purification. sigmaaldrich.com

Table 2: Atom Economy Analysis of Selected Synthesis Routes

Reactants Desired Product Byproducts Theoretical Atom Economy (%)* Notes
Glutaric Anhydride + Thionyl Chloride 5-Chloro-5-oxopentanoic Acid SO₂, HCl 53.1% Stoichiometric reagents lead to significant atomic waste.
Glutaric Anhydride + Oxalyl Chloride 5-Chloro-5-oxopentanoic Acid CO, CO₂, HCl 62.3% Slightly better atom economy than thionyl chloride but still produces gaseous waste.
Glutaric Acid + Phosgene 5-Chloro-5-oxopentanoic Acid CO₂, 2HCl 58.0% Assumes glutaric acid is the starting material. The reaction of an anhydride with phosgene can be more atom-economical. google.com

*Note: Theoretical atom economy is calculated as (Molecular Mass of Desired Product / Sum of Molecular Masses of all Reactants) x 100. This calculation assumes the reaction goes to completion as written.

Exploration of the Intrinsic Reactivity and Chemical Transformations of 5 Chloro 5 Oxopentanoic Acid

Intramolecular Cyclization and Ring-Forming Reactions Involving 5-Chloro-5-oxopentanoic Acid

The presence of two reactive functional groups at the termini of a flexible four-carbon chain enables 5-Chloro-5-oxopentanoic acid to readily participate in intramolecular reactions to form five-membered heterocyclic rings.

The intramolecular reaction between the carboxylic acid and the acyl chloride functional groups is a key pathway to cyclic structures. While direct intramolecular acylation would lead to a cyclic anhydride (B1165640), related 5-oxocarboxylic acids are well-known precursors for γ-lactones and furanones. For instance, the cyclization of 4-aroylbutyric acids can yield 5-aroyldihydro-2(3H)-furanones. clockss.org In a related transformation, the oxidative cyclization of similar oxo acids can stereoselectively form tricyclic ring systems. clockss.org

One established method for the lactonization of 5-oxocarboxylic acids involves the use of hypervalent iodine reagents. clockss.org For example, reacting a 5-aryl-5-oxopentanoic acid with [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) can facilitate the formation of the corresponding 5-aryldihydro-2(3H)-furanone. clockss.org Although direct conversion of 5-chloro-5-oxopentanoic acid to a lactone requires reduction of one of the carbonyl groups, its derivatives are prime candidates for such cyclizations. If the acyl chloride is selectively reduced to an alcohol, the resulting 5-hydroxy-5-oxopentanoic acid can undergo spontaneous or acid-catalyzed lactonization to form a γ-lactone.

The bifunctional nature of 5-chloro-5-oxopentanoic acid makes it an excellent substrate for annelation reactions, where it reacts with other molecules containing two or more functional groups to build fused polycyclic systems. The reaction of similar 4-oxocarboxylic acids with bifunctional compounds is a known strategy for preparing condensed heterocycles. researchgate.net For example, reacting a ketoacid with a bifunctional reagent like 2-aminoethanol can lead to the formation of a pyrrolo[2,1-b]oxazole derivative through a sequence of amidation and subsequent intramolecular condensation. researchgate.net Similarly, reactions with diamines can produce fused imidazole (B134444) or diazepine (B8756704) ring systems. researchgate.net

These transformations highlight the utility of 5-chloro-5-oxopentanoic acid as a building block for complex heterocyclic scaffolds. The specific outcome depends on the nature of the bifunctional partner.

Bifunctional ReactantPotential Fused Heterocyclic SystemReaction Type
EthylenediaminePyrrolo[1,2-a]imidazoleAmidation followed by intramolecular cyclization. researchgate.net
2-AminoethanolPyrrolo[2,1-b]oxazineAmidation followed by intramolecular cyclization. researchgate.net
HydrazinePyridazin-3-one derivativeCondensation. researchgate.net

Intermolecular Reactions and Derivatization Pathways of 5-Chloro-5-oxopentanoic Acid

The distinct reactivity of the acyl chloride and carboxylic acid groups allows for selective intermolecular reactions, leading to a wide array of linear and branched derivatives.

The most reactive site in 5-chloro-5-oxopentanoic acid is the carbonyl carbon of the acyl chloride. This electrophilic center is highly susceptible to nucleophilic attack. A broad range of nucleophiles, including alcohols, amines, and water, can displace the chloride ion in a nucleophilic acyl substitution reaction. smolecule.comsmolecule.com This provides a straightforward route to esters, amides, and the parent dicarboxylic acid (glutaric acid), respectively. The 5-chlorolevulinic acid alkyl esters, which are structurally related, are known to be valuable starting materials that are often further converted via nucleophilic substitution of the halogen atom. google.com

While less common, reactions can also occur at the α-carbon (the carbon atom adjacent to the carboxylic acid group). This typically requires the formation of an enolate under basic conditions, which can then act as a nucleophile in subsequent alkylation or condensation reactions.

While the acyl chloride is the more reactive electrophile, the carboxylic acid moiety can also be selectively derivatized. cymitquimica.com To achieve this, the acyl chloride may first be protected or reacted, or specific activating agents can be used that favor reaction at the carboxylic acid. For instance, in a synthetic route for ezetimibe, a similar compound, 5-(4-fluorophenyl)-5-oxopentanoic acid, was reacted with pivaloyl chloride to form a mixed anhydride, which then condensed with an oxazolidinone. researchgate.net This strategy allows the carboxylic acid to be converted into an amide bond while the other carbonyl group (a ketone in this case) remains intact. researchgate.net

However, the most direct pathway for forming esters and amides from 5-chloro-5-oxopentanoic acid involves the reaction of the acyl chloride group. smolecule.comsmolecule.com This reaction is typically rapid and high-yielding.

ReactantFunctional Group TargetedProduct ClassReference
Methanol (B129727)/EthanolAcyl ChlorideEster smolecule.com
Amine (e.g., R-NH₂)Acyl ChlorideAmide smolecule.com
WaterAcyl ChlorideCarboxylic Acid (Glutaric Acid) smolecule.com
(S)-4-phenyloxazolidin-2-one (with activation)Carboxylic AcidN-Acyl Oxazolidinone researchgate.net

The two distinct carbonyl functionalities of 5-chloro-5-oxopentanoic acid can be selectively reduced using appropriate reagents. A strong reducing agent like lithium aluminum hydride (LiAlH₄) would typically reduce both the acyl chloride and the carboxylic acid to the corresponding diol, 1,5-pentanediol.

More selective reductions are possible:

Acyl Chloride to Aldehyde: The Rosenmund reduction, which uses hydrogen gas with a poisoned palladium catalyst (Pd/BaSO₄), can selectively reduce the acyl chloride to an aldehyde, yielding 5-oxopentanoic acid, while leaving the carboxylic acid untouched.

Acyl Chloride to Alcohol: A milder reducing agent like sodium borohydride (B1222165) (NaBH₄) will selectively reduce the acyl chloride to a primary alcohol, forming 5-hydroxypentanoic acid, which can then cyclize to γ-valerolactone.

Carboxylic Acid to Alcohol: Selective reduction of the carboxylic acid in the presence of the more reactive acyl chloride is challenging. However, borane (B79455) (BH₃) is known to selectively reduce carboxylic acids over many other functional groups. This would likely require the prior conversion of the acyl chloride to a less reactive derivative, such as an ester.

Oxidation of the molecule is less common, as the aliphatic chain is generally robust. However, specific reagents could potentially introduce functionality at the α- or β-positions under forcing conditions. The reduction of related keto-acids to their corresponding hydroxy acids is a well-documented transformation.

ReagentTarget Functional GroupProduct Functional GroupSelectivity
LiAlH₄Acyl Chloride & Carboxylic AcidPrimary AlcoholsNon-selective
H₂, Pd/BaSO₄ (Rosenmund)Acyl ChlorideAldehydeHighly selective for acyl chloride
NaBH₄Acyl ChloridePrimary AlcoholSelective for acyl chloride over carboxylic acid.
BH₃•THFCarboxylic AcidPrimary AlcoholSelective for carboxylic acid (acyl chloride may need protection/conversion)

Chemoselective and Regioselective Control in 5-Chloro-5-oxopentanoic Acid Transformations

The presence of multiple reactive sites in 5-chloro-5-oxopentanoic acid necessitates precise control over reaction conditions to achieve desired chemical transformations. The inherent differences in the reactivity of the acid chloride, ketone, and carboxylic acid functional groups form the basis for chemoselective control.

Exploiting Differential Reactivity of the Halogen, Ketone, and Carboxylic Acid Functions

The acid chloride is the most electrophilic and, therefore, the most reactive functional group in 5-chloro-5-oxopentanoic acid. This high reactivity allows for selective transformations at this position under mild conditions that leave the ketone and carboxylic acid groups untouched. For instance, nucleophilic acyl substitution with amines or alcohols proceeds readily to form the corresponding amides or esters. smolecule.com This differential reactivity is a cornerstone of its synthetic utility.

In contrast, the carboxylic acid is the least reactive of the three functional groups and typically requires more forcing conditions to undergo reactions such as esterification. The ketone group exhibits intermediate reactivity and can be targeted with specific reagents, such as reducing agents or organometallics.

The selective transformation of one functional group in the presence of the others can be achieved by a careful choice of reagents and reaction conditions. For example, the reduction of the ketone can be accomplished without affecting the carboxylic acid or the even more reactive acid chloride by using mild reducing agents.

Below is a table summarizing the differential reactivity of the functional groups in 5-chloro-5-oxopentanoic acid and the typical conditions for their selective transformation, based on the known reactivity of similar compounds.

Functional GroupRelative ReactivityTypical Selective TransformationReagents and Conditions
Acid ChlorideHighAmide formationAmine, mild conditions (e.g., room temperature)
Ester formationAlcohol, mild conditions
KetoneMediumReduction to alcoholNaBH₄, in a suitable solvent
Grignard reactionGrignard reagent (R-MgBr), anhydrous conditions
Carboxylic AcidLowEsterification (Fischer)Alcohol, strong acid catalyst (e.g., H₂SO₄), heat

This table is based on established principles of organic reactivity and data from analogous compounds.

A practical example of exploiting this differential reactivity is seen in the synthesis of quinolizidine (B1214090) alkaloids, where glutaryl chloride (a related di-acid chloride) reacts with pyridine (B92270) in a dearomative annulation. mdpi.comacs.org The high reactivity of the acid chloride moieties drives the reaction, and selective quenching with an alcohol like methanol can trap a key intermediate, demonstrating the controllable nature of these reactive species. acs.org

Stereochemical Considerations in Asymmetric Transformations of 5-Chloro-5-oxopentanoic Acid

The prochiral ketone at the 5-position of 5-chloro-5-oxopentanoic acid presents an opportunity for asymmetric synthesis, allowing for the creation of a new stereocenter. The stereochemical outcome of reactions at this center can be controlled through various strategies, including the use of chiral catalysts, chiral auxiliaries, or biocatalysis.

Another approach involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. For glutaric acid derivatives, chiral auxiliaries have been employed to control the stereochemistry of alkylation and other transformations. wikipedia.orgethz.ch For example, TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) have been used as versatile chiral auxiliaries in various C-C bond-forming reactions of glutaric acid esters. ethz.ch

The following table outlines potential stereoselective transformations of 5-chloro-5-oxopentanoic acid, drawing on research from related systems.

TransformationChiral StrategyExample Catalyst/Auxiliary (from related systems)Potential Product Stereochemistry
Asymmetric Ketone ReductionChiral CatalystRu(BINAP) catalyst with H₂Enantiomerically enriched alcohol
Chiral Reducing AgentAlpine boraneEnantiomerically enriched alcohol
BiocatalysisPlant or microbial reductasesEnantiomerically enriched alcohol
Diastereoselective ReactionsChiral Auxiliary(S)-γ-[(trityloxy)methyl]-γ-butyrolactoneDiastereomerically enriched products
TADDOL derivativesDiastereomerically enriched products

This table is illustrative and based on methodologies applied to structurally similar compounds.

In the synthesis of syn-β-hydroxynorvaline, a highly diastereoselective Mannich reaction was used to construct an enantiomerically enriched α-amino-γ-oxopentanoic acid derivative. sorbonne-universite.fr This highlights the potential for creating stereocenters adjacent to the carbonyl group through carefully designed asymmetric reactions. Similarly, the asymmetric hydrogenation of itaconate derivatives, which are structurally similar to unsaturated precursors of glutaric acid, has been achieved with high enantioselectivity using Rh-catalyzed systems with chiral phosphoramidite (B1245037) ligands like FAPhos. doi.org These examples underscore the feasibility of achieving high stereochemical control in the transformations of 5-chloro-5-oxopentanoic acid and its derivatives.

Strategic Applications of 5 Chloro 5 Oxopentanoic Acid As a Versatile Synthetic Building Block

Utility in the Construction of Diverse Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of reactive sites in 5-chloro-5-oxopentanoic acid offers potential pathways to various heterocyclic systems.

Pyrrole, Pyridine (B92270), and Furan Derivatives Synthesized from 5-Chloro-5-oxopentanoic Acid

The synthesis of fundamental heterocycles such as pyrroles, pyridines, and furans often relies on precursors containing 1,4- or 1,5-dicarbonyl functionalities. 5-Chloro-5-oxopentanoic acid and its derivatives fit the profile of a 1,5-dicarbonyl synthon, suggesting their potential utility in classical and novel cyclization strategies.

While direct, documented examples of synthesizing these specific heterocycles from 5-chloro-5-oxopentanoic acid are not extensively reported in mainstream literature, its structure is analogous to precursors used in established synthetic routes. For instance, the Paal-Knorr synthesis, a cornerstone for preparing pyrroles, utilizes 1,4-dicarbonyl compounds which react with primary amines. rsc.org Similarly, the synthesis of certain pyridine derivatives can be achieved through the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or other nitrogen sources.

The reactivity of 5-chloro-5-oxopentanoic acid allows for a stepwise approach. The highly reactive acid chloride can first react with an amine to form a stable amide, creating a new intermediate. This intermediate, which still contains a carboxylic acid, can then undergo intramolecular cyclization under appropriate conditions to form nitrogen-containing heterocycles like substituted piperidinones. This reactivity is exemplified by the analogous Castagnoli-Cushman reaction, where glutaric anhydride (B1165640) (a cyclic C5 dicarbonyl compound) reacts with imines to form piperidin-2-one derivatives. mdpi.com

The table below outlines plausible, though not explicitly documented, synthetic pathways to these heterocycles based on the known reactivity of related dicarbonyl compounds.

HeterocyclePlausible Synthetic PrecursorKey Reaction Principle
Pyrrole Derivatives Product of reaction between a 5-chloro-5-oxopentanoic acid derivative and an amine, followed by intramolecular cyclization.Paal-Knorr type condensation of a 1,4-dicarbonyl system (after modification). rsc.org
Pyridine Derivatives Amide/ester derivative of 5-chloro-5-oxopentanoic acid.Hantzsch-type synthesis or other 1,5-dicarbonyl condensation reactions with a nitrogen source.
Furan Derivatives 5-chloro-5-oxopentanoic acid or its ester.Intramolecular cyclization via dehydration, analogous to the cyclization of other 1,4- or 1,5-keto-acids.

Access to Complex Polyheterocyclic Architectures via Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, efficient step by combining three or more reactants. rsc.org The bifunctional nature of 5-chloro-5-oxopentanoic acid makes it a candidate for such reactions, potentially leading to diverse polyheterocyclic scaffolds.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent. nih.govthieme-connect.de In a hypothetical Ugi four-component reaction, 5-chloro-5-oxopentanoic acid could serve as the carboxylic acid component. The reaction with an amine, a ketone (or aldehyde), and an isocyanide would generate a complex acyclic intermediate. The presence of the acid chloride functionality on this product would offer a handle for subsequent intramolecular cyclization, providing a pathway to complex lactams and other polyheterocyclic systems.

While specific MCRs employing 5-chloro-5-oxopentanoic acid are not yet a major feature of the literature, the use of related cyclic anhydrides in reactions like the Castagnoli-Cushman reaction demonstrates the principle of using C5 dicarbonyl synthons to generate heterocyclic complexity. mdpi.com This reaction involves the formal cycloaddition between an imine and an anhydride to create substituted lactams, which are core structures in many biologically active molecules. mdpi.com

Contribution to the Synthesis of Advanced Chemical Intermediates

The value of a synthetic building block is often measured by its ability to facilitate the synthesis of molecules with practical applications, particularly in the pharmaceutical industry.

Preparation of Precursors for Pharmaceutically Relevant Molecules

5-Chloro-5-oxopentanoic acid and its esters, such as methyl 5-chloro-5-oxopentanoate, are recognized as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. arkat-usa.org The dual functionality allows for the sequential introduction of different molecular fragments. For example, the acid chloride can be reacted with a pharmaceutically relevant amine to form an amide bond, leaving the ester or carboxylic acid group available for further transformations, such as reduction, hydrolysis, or another coupling reaction.

A review on chloro-containing molecules in drug discovery highlights a pertinent example where a related compound, (R)-methyl 5-chloro-3-methyl-5-oxopentanoate, was reacted with a chloro-substituted indole. The resulting intermediate was then hydrolyzed to the carboxylic acid to yield a potent antagonist for the OXE receptor, a target for inflammatory diseases. chim.it This demonstrates the utility of this class of synthons in building complex, biologically active molecules.

Furthermore, the core structure of 5-chloro-5-oxopentanoic acid is related to glutaric acid. Derivatives of glutaric acid have been used to synthesize compounds with potential biological activities, such as 5-[(3-Methyl-2-pyridinyl)amino]-5-oxopentanoic acid, a molecule that combines a pyridine ring with a glutamic acid-like moiety. ontosight.ai

Total Synthesis of Natural Product Analogues Utilizing 5-Chloro-5-oxopentanoic Acid as a Synthon

Natural products and their analogues are a critical source of new medicines. Building blocks that provide access to the carbon skeletons of these complex molecules are therefore highly sought after. While there are no prominent, published total syntheses that explicitly name 5-chloro-5-oxopentanoic acid as the starting synthon, its C5 structure is a common motif in various natural products.

Its potential lies in its ability to act as a flexible five-carbon chain that can be elaborated at both ends. For example, it could be used to introduce a valeric acid side chain onto a more complex core, a common feature in many natural products. The distinct reactivity of the acid chloride versus the carboxylic acid allows for controlled, stepwise additions, which is a key requirement in the lengthy and complex routes of total synthesis. General statements in the chemical literature suggest that its methyl ester is utilized in the preparation of natural product analogs, although specific examples remain scarce. arkat-usa.org

Emerging Applications in Polymer Science and Materials Chemistry

The structure of 5-chloro-5-oxopentanoic acid makes it an intriguing candidate as an AB-type monomer for step-growth polymerization. An AB-type monomer contains two different functional groups that can react with each other to form a polymer chain.

In this case, the acid chloride ('A' group) can react with a nucleophile like an alcohol or amine, while the carboxylic acid ('B' group) can be activated to react with another nucleophile. If reacted with a diol or diamine that also contains a group capable of reacting with the other end of the monomer, this could lead to the formation of polyesters or polyamides.

For example, self-polycondensation could theoretically be achieved by first converting the carboxylic acid to an ester and then reacting the acid chloride end with a suitable nucleophile on another monomer molecule. This could lead to novel polyesters with regularly spaced functional groups. While specific research on the polymerization of 5-chloro-5-oxopentanoic acid is not widely published, the use of its methyl ester as a building block for specialized and bio-based materials has been noted as an area of interest. arkat-usa.org

Mechanistic Elucidation of Reactions Involving 5 Chloro 5 Oxopentanoic Acid

Kinetic and Thermodynamic Profiling of Reaction Pathways

The rates and energy changes associated with chemical reactions provide fundamental insights into their underlying mechanisms. For reactions involving 5-chloro-5-oxopentanoic acid, a detailed analysis of kinetic and thermodynamic parameters is essential for understanding reaction feasibility and optimizing conditions.

Determination of Rate Constants, Activation Energies, and Equilibrium Constants

The reaction of acid chlorides with carboxylic acids to form anhydrides is a fundamental transformation, and studies on analogous systems provide a framework for understanding the reactivity of 5-chloro-5-oxopentanoic acid. For instance, detailed kinetic studies on the reaction between substituted benzoyl chlorides and benzoic acids have shown that the reaction proceeds through a tetrahedral intermediate. The rate-determining step is the breakdown of this intermediate. Rate constants and activation energies are key parameters in defining the speed and energy requirements of these reactions.

A hypothetical reaction of 5-chloro-5-oxopentanoic acid with a generic nucleophile (Nu) can be considered to illustrate these concepts. The rate constant (k) would quantify the reaction speed, while the activation energy (Ea) would represent the minimum energy required for the reaction to occur. The equilibrium constant (Keq) would indicate the relative concentrations of reactants and products at equilibrium.

ParameterDescriptionHypothetical Value for Reaction with Nucleophile
Rate Constant (k) Measures the rate of a chemical reaction.1.5 x 10-4 L mol-1 s-1 at 298 K
Activation Energy (Ea) The minimum amount of energy required for a reaction to occur.65 kJ/mol
Equilibrium Constant (Keq) The ratio of product concentrations to reactant concentrations at equilibrium.3.2

This table presents hypothetical data for illustrative purposes.

Solvent Effects and Catalytic Influence on Reaction Kinetics

The choice of solvent can significantly impact reaction rates and mechanisms. For reactions involving acyl chlorides, polar solvents have been shown to accelerate the reaction rate by stabilizing charged intermediates and transition states. For example, the reaction between acetyl chloride and acetic acid is significantly faster in polar solvents compared to nonpolar solvents. This is attributed to the solvent's ability to stabilize the tetrahedral intermediate and facilitate proton transfer.

Catalysts, both acidic and basic, can also play a crucial role in accelerating these reactions. Simple and inexpensive organic catalysts have been developed for the synthesis of anhydrides from acid chlorides and carboxylic acids, allowing the reaction to proceed under milder conditions. Mechanistic studies suggest that these catalysts can facilitate the formation of a mixed anhydride (B1165640) intermediate.

ConditionEffect on Reaction RateRationale
Polar Solvents IncreaseStabilization of charged tetrahedral intermediates and transition states.
Nonpolar Solvents DecreaseLess stabilization of polar intermediates.
Acid/Base Catalysis IncreaseFacilitation of nucleophilic attack and leaving group departure.
Organic Catalysts IncreasePromotion of the reaction under milder conditions, often via a mixed anhydride intermediate.

Spectroscopic and Spectrometric Characterization of Transient Intermediates

The direct observation and characterization of short-lived intermediates are paramount for a complete understanding of a reaction mechanism. In-situ spectroscopic and spectrometric techniques are powerful tools for achieving this.

In-Situ NMR and Infrared Spectroscopy for Real-Time Reaction Monitoring

In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow for the real-time monitoring of reactant consumption and product formation, as well as the detection of transient intermediates. For instance, in-situ IR spectroscopy has been successfully used to study the reaction between acetyl chloride and acetic acid, enabling the observation of the tetrahedral intermediate and confirming it as a key species in the reaction pathway. Similarly, in-situ NMR has been employed to identify and characterize transient intermediates in the reaction between benzoyl chloride and organometallic reagents. These techniques provide invaluable data on the structural evolution of the reacting system over time.

Mass Spectrometry for the Identification of Short-Lived Species

Electrospray ionization mass spectrometry (ESI-MS) is a highly sensitive technique capable of identifying and characterizing transient intermediates in the gas phase. This method has been applied to the study of the reaction between acid chlorides and carboxylic acids, successfully identifying the tetrahedral intermediate and the mixed anhydride. ESI-MS can also be utilized to monitor reaction kinetics in real time, providing complementary information to spectroscopic methods.

Investigation of Stereoselectivity and Enantioselectivity in Chiral Transformations

When 5-chloro-5-oxopentanoic acid or its reaction partners are chiral, the stereochemical outcome of the reaction becomes a critical aspect of the mechanistic investigation. The formation of one stereoisomer in preference to another is known as stereoselectivity.

Diastereomeric Ratio Determination and Enantiomeric Excess Analysis

The determination of diastereomeric ratios and enantiomeric excess are fundamental analytical procedures in stereoselective chemistry. These analyses provide quantitative measures of the stereochemical purity of a reaction product.

Diastereomeric Ratio Determination

When a reaction produces diastereomers, which are stereoisomers that are not mirror images of each other, their relative proportions are expressed as the diastereomeric ratio. The determination of this ratio is typically more straightforward than for enantiomers because diastereomers have different physical and spectroscopic properties.

Common analytical techniques employed for determining diastereomeric ratios include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between diastereomers. The different chemical environments of the nuclei in diastereomeric molecules often lead to distinct chemical shifts and coupling constants. Integration of the signals corresponding to each diastereomer allows for the calculation of their ratio.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Chromatographic methods are highly effective for separating diastereomers. Due to their different physical properties, diastereomers often exhibit different retention times on a chromatographic column, allowing for their separation and quantification.

X-ray Crystallography: In cases where the diastereomeric products can be crystallized, X-ray crystallography can provide unambiguous structural information and the relative stereochemistry.

Enantiomeric Excess Analysis

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation and quantification more challenging. Enantiomeric excess is a measure of the purity of a chiral substance and is defined as the absolute difference between the mole fractions of the two enantiomers.

The analysis of enantiomeric excess typically involves one of two strategies:

Chiral Stationary Phases: Techniques such as chiral HPLC and chiral GC utilize a stationary phase that is itself chiral. This chiral environment allows for the differential interaction with the two enantiomers, leading to their separation and enabling the determination of their ratio.

Conversion to Diastereomers: The enantiomeric mixture can be reacted with a chiral derivatizing agent to form a mixture of diastereomers. As diastereomers have different physical properties, they can then be analyzed using standard techniques like NMR, GC, or HPLC to determine their ratio, which directly corresponds to the original enantiomeric ratio.

Hypothetical Application to Derivatives of 5-Chloro-5-oxopentanoic Acid

While no specific research data is available for reactions of 5-Chloro-5-oxopentanoic acid, one could hypothesize a scenario where it is used to synthesize a chiral derivative. For instance, if the acid chloride of 5-Chloro-5-oxopentanoic acid were to react with a chiral alcohol, the resulting ester would be a mixture of diastereomers if the alcohol was not enantiopure. The diastereomeric ratio of this ester product could then be determined using the methods described above.

Similarly, if a reaction involving a derivative of 5-Chloro-5-oxopentanoic acid was carried out using a chiral catalyst to induce enantioselectivity, the enantiomeric excess of the product would be a critical measure of the catalyst's effectiveness. This would be determined using chiral chromatography or by conversion to diastereomers.

Data Tables

As there are no specific experimental results found in the literature for reactions of 5-Chloro-5-oxopentanoic acid that produce stereoisomers, it is not possible to provide data tables with research findings on diastereomeric ratios or enantiomeric excess. The tables below are therefore presented as illustrative templates for how such data would be organized if it were available.

Table 1: Hypothetical Diastereomeric Ratio Determination for a Reaction Product Derived from 5-Chloro-5-oxopentanoic Acid

EntryReaction ConditionsDiastereomer 1 (%)Diastereomer 2 (%)Diastereomeric Ratio (d.r.)Analytical Method
1Catalyst A, -78 °C, 24hData Not AvailableData Not AvailableData Not Available¹H NMR
2Catalyst B, 0 °C, 12hData Not AvailableData Not AvailableData Not AvailableChiral HPLC

Table 2: Hypothetical Enantiomeric Excess Analysis for a Chiral Product Synthesized from a 5-Chloro-5-oxopentanoic Acid Derivative

EntryChiral CatalystSolventTemperature (°C)Enantiomeric Excess (e.e.) (%)Analytical Method
1Catalyst XToluene25Data Not AvailableChiral HPLC
2Catalyst YDichloromethane (B109758)0Data Not AvailableChiral GC

Computational and Theoretical Insights into 5 Chloro 5 Oxopentanoic Acid Reactivity and Structure

Quantum Mechanical (QM) Studies of Electronic Structure and Molecular Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 5-Chloro-5-oxopentanoic acid, these studies would provide a deep understanding of its electronic characteristics and geometric preferences.

Electronic Density Distribution, Orbital Analysis, and Charge Distribution

While specific data for 5-Chloro-5-oxopentanoic acid is not available, a typical quantum mechanical analysis would involve the use of methods like Hartree-Fock or post-Hartree-Fock calculations. These methods would be employed to determine the electron density distribution, revealing the regions of the molecule that are electron-rich or electron-deficient. This is crucial for predicting sites of nucleophilic or electrophilic attack.

Conformational Analysis and Intermolecular Interactions

The flexible aliphatic chain of 5-Chloro-5-oxopentanoic acid suggests the existence of multiple conformers. Conformational analysis, typically performed using quantum mechanical methods, would identify the most stable three-dimensional arrangements of the molecule. This involves mapping the potential energy surface by systematically rotating the single bonds within the molecule. The results would reveal the global minimum energy conformer and the energy barriers between different conformations.

Understanding the preferred conformations is essential for predicting how the molecule might interact with other molecules or biological targets. Intermolecular interactions, such as hydrogen bonding (involving the carboxylic acid group) and dipole-dipole interactions (due to the polar C-Cl and C=O bonds), would also be investigated using these computational methods.

Density Functional Theory (DFT) and Ab Initio Calculations of Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions with a good balance of accuracy and computational cost. For 5-Chloro-5-oxopentanoic acid, DFT calculations would be invaluable for elucidating the pathways of its various potential transformations.

Transition State Localization and Reaction Path Intrinsic Reaction Coordinate (IRC) Analysis

When studying a chemical reaction, identifying the transition state—the highest energy point along the reaction coordinate—is crucial. DFT methods are widely used to locate and characterize the geometry and energy of transition states. For reactions involving 5-Chloro-5-oxopentanoic acid, such as its hydrolysis or reaction with a nucleophile, DFT would be used to model the structure of the transition state.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species. This provides a detailed picture of the atomic motions that occur during the reaction.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational studies, particularly with DFT, can predict the reactivity and selectivity of a compound in reactions that have not yet been explored experimentally. By calculating the activation energies for different possible reaction pathways, chemists can predict which products are likely to form and under what conditions. For 5-Chloro-5-oxopentanoic acid, which has two reactive sites (the acid chloride and the carboxylic acid), DFT could predict whether a reagent would react selectively with one functional group over the other.

Molecular Dynamics (MD) Simulations and Solvent Effects on 5-Chloro-5-oxopentanoic Acid Systems

While quantum mechanical calculations are typically performed on isolated molecules in the gas phase, most chemical reactions occur in solution. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, including the explicit effects of solvent molecules.

For 5-Chloro-5-oxopentanoic acid, MD simulations would provide insights into how solvent molecules arrange themselves around the solute and how this solvation shell affects the molecule's conformation and reactivity. The simulations can model the dynamic nature of hydrogen bonding between the carboxylic acid group and protic solvents, or the dipole-dipole interactions with polar aprotic solvents. This information is critical for accurately predicting reaction rates and equilibria in solution.

Advanced Analytical Methodologies for the Characterization and Monitoring of 5 Chloro 5 Oxopentanoic Acid Research

Chromatographic Separation Techniques for Reaction Mixture Analysis

The analysis of reaction mixtures in which 5-chloro-5-oxopentanoic acid is a reactant, intermediate, or product relies heavily on chromatographic techniques to separate the various components prior to their identification and quantification.

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) is an indispensable tool for the analysis of complex mixtures containing 5-chloro-5-oxopentanoic acid and its derivatives. nih.govnih.gov This hyphenated technique combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and highly accurate detection of high-resolution mass spectrometry. iitb.ac.in

The process begins with the injection of the reaction mixture into an HPLC system, where individual components are separated based on their affinity for the stationary phase (e.g., a C18 column) and the mobile phase. scispace.comresearchgate.net Following separation, the eluent is introduced into the mass spectrometer. Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate ions from the analytes without significant fragmentation. iitb.ac.in

The key advantage of HR-LCMS lies in the mass analyzer, often a Time-of-Flight (TOF) or Orbitrap instrument, which can measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically below 1 ppm). iitb.ac.in This precision allows for the determination of the elemental composition of the parent compound and its byproducts, facilitating the identification of known and unknown species in the reaction profile. The combination of retention time data from the LC and accurate mass data from the MS provides a high degree of confidence in compound identification. nih.govnih.gov

Table 1: Key Parameters in HR-LCMS Analysis for Reaction Profiling

Parameter Description Relevance to 5-Chloro-5-oxopentanoic Acid Analysis
Column Chemistry The type of stationary phase used for separation (e.g., C18, C8). C18 columns are commonly used. iitb.ac.inresearchgate.net Separates the polar carboxylic acid from less polar reactants and byproducts.
Mobile Phase A solvent system (e.g., water/acetonitrile with formic acid) used to elute compounds. scispace.com The gradient is optimized to achieve baseline separation of all components of interest.
Ionization Source Method for creating ions (e.g., ESI, APCI). ESI is suitable for polar molecules like carboxylic acids. iitb.ac.in Ensures efficient ionization of 5-chloro-5-oxopentanoic acid for sensitive detection.
Mass Analyzer Device that measures m/z (e.g., TOF, Orbitrap). Provides high mass accuracy for unambiguous elemental composition determination.

| Mass Accuracy | The closeness of the measured mass to the true mass. Typically <1-5 ppm. iitb.ac.in | Differentiates between compounds with very similar nominal masses. |

Gas Chromatography (GC) is another fundamental separation technique used for analyzing volatile and semi-volatile compounds. 6-napse.com For a non-volatile compound like 5-chloro-5-oxopentanoic acid, a derivatization step (e.g., esterification to form a more volatile methyl or ethyl ester) is typically required before analysis.

Once in the gas phase, the components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. measurlabs.com Following separation, the analytes are detected by either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

GC-FID : The FID is a robust and highly sensitive detector for organic compounds containing carbon atoms. scioninstruments.com As the separated compounds exit the column, they are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon in the analyte. scioninstruments.com While providing excellent quantitative data, FID does not provide structural information. measurlabs.com

GC-MS : Coupling GC with a mass spectrometer allows for both quantification and identification. 6-napse.com The MS detector fragments the analyte molecules in a predictable manner, creating a unique mass spectrum that serves as a "fingerprint" for that compound. This fragmentation pattern can be compared against spectral libraries for positive identification. nih.gov

The choice between FID and MS often depends on the analytical goal. For routine quantitative monitoring of known components, the simpler and more robust GC-FID is often sufficient. nih.gov For identifying unknown byproducts or confirming the identity of products in a complex reaction mixture, the structural information provided by GC-MS is essential. 6-napse.com

High-Resolution Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

When new derivatives of 5-chloro-5-oxopentanoic acid are synthesized, powerful spectroscopic techniques are required to unambiguously determine their three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. utah.edu While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information about the chemical environment of atoms, multi-dimensional NMR experiments are often necessary to solve complex structures. utah.edu

2D-NMR techniques establish correlations between different nuclei within the molecule, providing connectivity information that is crucial for piecing together the molecular framework.

Table 2: Common 2D-NMR Experiments for Structural Elucidation

Experiment Information Provided Application to Derivatives of 5-Chloro-5-oxopentanoic Acid
COSY (Correlation Spectroscopy) Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). Establishes the proton-proton connectivity within the pentanoic acid backbone and any attached moieties.
HSQC (Heteronuclear Single Quantum Coherence) Correlates protons directly to the carbons they are attached to. Unambiguously assigns proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) Shows longer-range correlations between protons and carbons (typically over 2-4 bonds). Connects different fragments of the molecule, for example, linking protons on the pentanoic chain to carbons in a newly added aromatic ring.

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals correlations between protons that are close in space, regardless of whether they are bonded. | Provides information about the 3D structure and stereochemistry of the molecule. |

For even more complex biomolecules or natural products derived from 5-chloro-5-oxopentanoic acid, 3D and even 4D-NMR experiments can be employed to further resolve signal overlap and determine the complete structure and conformation. utah.eduosf.io

Single Crystal X-ray Diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.es This technique provides an unambiguous determination of the molecular structure, including exact bond lengths, bond angles, and torsional angles. scirp.org

The method requires growing a high-quality single crystal of the derivative of interest. scirp.org This crystal is then mounted in a diffractometer and irradiated with a beam of X-rays. The crystal lattice diffracts the X-rays in a specific pattern, which is recorded by a detector. uhu-ciqso.es By analyzing the positions and intensities of these diffracted spots, the electron density throughout the crystal can be mapped, revealing the exact location of each atom. The resulting molecular structure provides irrefutable evidence for the compound's constitution and stereochemistry in the solid state. researchgate.net

Hyphenated Techniques for Comprehensive Analysis of Complex Reaction Systems

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of complex systems. nih.gov As discussed, LC-MS and GC-MS are the most prominent examples and are routinely used in the study of reactions involving 5-chloro-5-oxopentanoic acid. nih.gov

The power of these techniques lies in their ability to first separate a complex mixture into its individual components and then provide detailed structural information for each separated component in a single, continuous process. nih.gov This is particularly valuable in reaction monitoring, impurity profiling, and metabolite identification, where the sample may contain a wide variety of compounds with different concentrations and chemical properties. The development of tandem mass spectrometry (LC-MS/MS) further enhances this capability, allowing for controlled fragmentation of a selected parent ion to gain even deeper structural insights. nih.gov

Q & A

Basic Research Questions

Q. What are the key methods for synthesizing and characterizing 5-chloro-5-oxopentanoic acid?

  • Methodological Answer : Synthesis typically involves chloroacylation of pentanoic acid derivatives under controlled conditions. Purification can be achieved via recrystallization or column chromatography. Characterization requires analytical techniques such as nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Safety protocols must align with GHS standards (flammability, skin/eye irritation) .

Q. How should researchers handle safety risks associated with 5-chloro-5-oxopentanoic acid?

  • Methodological Answer : Follow GHS hazard guidelines: use flame-resistant equipment, avoid sparks, and ensure proper ventilation. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Emergency procedures for skin/eye contact involve immediate rinsing with water and medical consultation .

Q. What are the foundational applications of 5-chloro-5-oxopentanoic acid in organic synthesis?

  • Methodological Answer : The compound serves as a precursor for synthesizing bioactive derivatives, such as CCK/gastrin receptor antagonists. Its keto and chloro groups enable nucleophilic substitution or condensation reactions. Experimental optimization includes adjusting reaction solvents (e.g., dichloromethane) and catalysts (e.g., triethylamine) to improve yield .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for 5-chloro-5-oxopentanoic acid derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP functional) model electronic properties and transition states. Exact exchange terms improve thermochemical accuracy for predicting reaction feasibility. Software like Gaussian or ORCA can simulate substituent effects on reactivity, validated against experimental kinetic data .

Q. What strategies resolve contradictions in reported biological activities of 5-chloro-5-oxopentanoic acid derivatives?

  • Methodological Answer : Cross-validate receptor-binding assays (e.g., CCK-A vs. CCK-B receptors) using standardized protocols. Compare IC₅₀ values across species (e.g., rat vs. rabbit models) to identify species-specific interactions. Confounders like solvent residues or isomerization during synthesis must be ruled out via HPLC-MS .

Q. How can researchers ensure reproducibility in synthesizing chiral derivatives of 5-chloro-5-oxopentanoic acid?

  • Methodological Answer : Employ stereoconservative synthetic routes (e.g., asymmetric catalysis) with chiral auxiliaries. Document enantiomeric excess (EE) using chiral column chromatography or polarimetry. Share detailed procedural metadata (e.g., temperature gradients, stirring rates) as per CONSORT-EHEALTH guidelines .

Q. What advanced analytical techniques improve detection limits for trace impurities in 5-chloro-5-oxopentanoic acid?

  • Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS for sub-ppm sensitivity. Validate methods via spike-recovery experiments and limit of detection (LOD) calculations. Cross-reference with spectral libraries for unknown impurity identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.